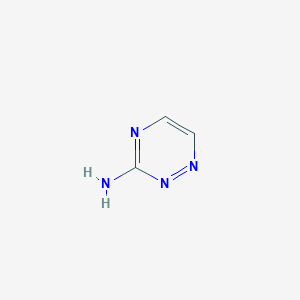

3-Amino-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIWQHRXSLOUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149816 | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-99-6 | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1,2,4-triazine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives of this heterocycle have emerged as potent inhibitors of key signaling pathways implicated in cancer, such as the PDK1/Akt pathway, making them attractive candidates for drug development, particularly in aggressive malignancies like pancreatic ductal adenocarcinoma. This technical guide provides a comprehensive overview of the primary synthetic routes to access this compound starting materials, with a focus on practical experimental protocols and comparative data analysis. Key synthetic strategies, including the classical cyclocondensation of aminoguanidines with 1,2-dicarbonyl compounds and alternative approaches, are detailed. Furthermore, this guide outlines the typical experimental workflow for the synthesis and biological evaluation of these compounds and illustrates the critical signaling pathways they target.

Introduction

The 1,2,4-triazine core, particularly when substituted with an amino group at the 3-position, represents a versatile template for the design of novel therapeutic agents. The nitrogen-rich nature of this heterocyclic system allows for a multitude of hydrogen bonding interactions, while the three positions on the triazine ring offer ample opportunities for structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The significance of this scaffold has been highlighted by the discovery of this compound derivatives as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key regulator of cellular metabolism that is often dysregulated in cancer. This guide serves as a practical resource for researchers engaged in the synthesis and development of this compound-based compounds.

Synthetic Routes to 3-Amino-1,2,4-triazines

The synthesis of the this compound core can be achieved through several key strategies. The most prevalent and versatile method involves the cyclocondensation of an aminoguanidine salt with a 1,2-dicarbonyl compound. Variations of this approach allow for the introduction of diverse substituents at the 5- and 6-positions of the triazine ring.

Cyclocondensation of Aminoguanidine with 1,2-Dicarbonyl Compounds

This is the most widely employed method for the synthesis of 5,6-disubstituted 3-amino-1,2,4-triazines. The reaction proceeds by the condensation of aminoguanidine with a 1,2-dicarbonyl compound (an α-diketone or a glyoxal derivative) to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the triazine ring.

A general synthetic scheme is presented below:

This protocol describes the synthesis of a library of this compound derivatives with potential as PDK1 inhibitors.

-

Synthesis of bis(1H-indol-3-yl)ethane-1,2-diones (Intermediate 4a-ab):

-

To a solution of the appropriate indole (1a-d or 2a-d) in a 2:1 mixture of DCM/heptane, add AlCl₃ (as a Lewis acid catalyst).

-

Cool the reaction mixture to 0 °C.

-

Add the corresponding indolyl-oxo-acetyl chloride (3a-h) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with ice water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Synthesis of 3-amino-5,6-di(1H-indol-3-yl)-1,2,4-triazines (5a-ab and 6h-ab):

-

To a solution of the bis(1H-indol-3-yl)ethane-1,2-dione (4a-ab) in n-butanol, add aminoguanidine bicarbonate.

-

Reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold ethanol).

-

The reaction may yield a mixture of two isomers (5 and 6) which can be separated by column chromatography if necessary.

-

The following table summarizes the yields for a selection of synthesized 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives.

| Compound | R¹ | R² | R³ | Yield (%) |

| 5a | H | H | H | 98 |

| 5b | H | H | 5-F | 85 |

| 5c | H | H | 5-Cl | 78 |

| 5d | H | H | 5-Br | 75 |

| 5e | H | H | 5-CH₃ | 88 |

| 5f | H | H | 7-CH₃ | 65 |

| 5g | H | H | 5-OCH₃ | 55 |

| 5h | H | CH₃ | H | 65 |

| 5i | H | CH₃ | 5-F | 58 |

| 5j | H | CH₃ | 5-Cl | 55 |

| 6h | H | CH₃ | H | 35 |

| 6i | H | CH₃ | 5-F | 29 |

| 6j | H | CH₃ | 5-Cl | 33 |

Data extracted from Carbone et al., 2023.[1]

Alternative Synthetic Routes

While the condensation with 1,2-dicarbonyls is the most common approach, other methods have been developed for the synthesis of 3-amino-1,2,4-triazines.

This method involves the reaction of thiosemicarbazide with an α-haloketone to form a thiosemicarbazone intermediate, which is then cyclized to the this compound.

Substituted 3-amino-1,2,4-triazoles can be synthesized through a regioselective 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives.[2] This method provides a rapid route to functionalized 3-amino-1,2,4-triazoles under ambient conditions.

Characterization Data

The structural elucidation of the synthesized this compound derivatives is typically performed using a combination of spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | Signals for aromatic and aliphatic protons, and a characteristic broad singlet for the -NH₂ protons. The chemical shifts are dependent on the substituents and the solvent. |

| ¹³C NMR | Resonances for the triazine ring carbons, typically in the range of 140-160 ppm, along with signals for the substituent carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3200-3400 cm⁻¹), C=N stretching of the triazine ring (around 1570-1620 cm⁻¹), and other functional groups present in the molecule. |

| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. |

Example Characterization Data for this compound:

-

¹H NMR (DMSO-d₆): δ 8.35 (s, 1H), 8.75 (s, 1H), 6.80 (br s, 2H, NH₂)

-

¹³C NMR (DMSO-d₆): δ 148.5, 150.2, 156.8

-

Melting Point: 174-177 °C

Biological Evaluation Workflow

The development of this compound derivatives as potential drug candidates involves a systematic workflow of biological evaluation.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest (e.g., PDK1), the substrate, ATP, and the test compound (this compound derivative) at various concentrations.

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC₅₀ value for each compound to determine its potency as a kinase inhibitor.

-

3D Tumor Spheroid Cytotoxicity Assay

3D tumor spheroids more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.

-

Spheroid Formation:

-

Seed tumor cells in ultra-low attachment plates to promote self-assembly into spheroids.

-

Allow the spheroids to form and grow for several days.

-

-

Compound Treatment:

-

Treat the established spheroids with various concentrations of the this compound derivatives.

-

Incubate for a period of 3 to 6 days.

-

-

Viability Assessment:

-

Assess the viability of the spheroids using a suitable assay, such as CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

-

Alternatively, image-based methods can be used to measure spheroid size and morphology.

-

-

Data Analysis:

-

Determine the effect of the compounds on spheroid growth and viability.

-

Calculate IC₅₀ values to quantify the cytotoxic or anti-proliferative effects.

-

Targeted Signaling Pathway: PDK1 in Pancreatic Cancer

A key target of several promising this compound derivatives is the PDK1 signaling pathway, which is frequently hyperactivated in pancreatic cancer.

In pancreatic ductal adenocarcinoma (PDAC), activating mutations in the KRAS oncogene are present in over 90% of cases. Mutated KRAS leads to the constitutive activation of downstream signaling pathways, including the PI3K/PDK1/Akt pathway. PDK1, a master kinase, phosphorylates and activates Akt, which in turn regulates a multitude of downstream effectors involved in cell proliferation, survival, and metabolism. By inhibiting PDK1, this compound derivatives can effectively block this critical signaling node, leading to anti-tumor effects.

Conclusion

The this compound scaffold continues to be a valuable starting point for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse libraries of these compounds. The detailed experimental protocols and workflow for biological evaluation will aid researchers in the efficient identification and optimization of lead candidates. As our understanding of the molecular drivers of diseases like pancreatic cancer deepens, the rational design and synthesis of targeted inhibitors based on the this compound core will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-1,2,4-triazine CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Amino-1,2,4-triazine, a versatile heterocyclic compound recognized as a crucial building block in synthetic and pharmaceutical chemistry. Its derivatives have shown significant potential, particularly in oncology, by targeting key metabolic pathways in cancer cells.

Chemical Identity and Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Amino-as-triazine, 1,2,4-Triazin-3-amine |

| CAS Number | 1120-99-6[1][2][3][4] |

| Molecular Formula | C₃H₄N₄[2][4][5] |

| Molecular Weight | 96.09 g/mol [2][4][5] |

| Appearance | Brown to brown-violet crystalline powder[1][4] |

| Melting Point | 175°C to 177°C |

Safety and Hazard Information

This compound is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize its classification and safety precautions according to the Globally Harmonized System (GHS).

GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2[3][6][7] |

| Serious Eye Damage/Eye Irritation | 2 / 2A[3][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[3][6] |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning [3][6][8] |

| Hazard Statements | H315: Causes skin irritation.[3][8][9] H319: Causes serious eye irritation.[3][8][9] H335: May cause respiratory irritation.[3][8][9] |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7][9] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[3][7] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][7][9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7][9] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[9] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

| P405 | Store locked up.[7][9] | |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[7][9] |

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs).[10][11] PDKs are critical enzymes in cancer cell metabolism. They phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) complex, which shifts glucose metabolism from oxidative phosphorylation towards aerobic glycolysis (the Warburg effect). This metabolic reprogramming supports cancer cell proliferation and aggressiveness.[10][11]

By inhibiting PDK1, this compound derivatives prevent the inactivation of the PDH complex. This restores the metabolic flux towards oxidative phosphorylation, leading to a redox imbalance and ultimately triggering apoptotic cancer cell death. This mechanism of action makes these compounds promising candidates for cancer therapeutics, particularly for aggressive forms like Pancreatic Ductal Adenocarcinoma (PDAC).[10]

Caption: Inhibition of the PDK1/PDH axis by this compound derivatives.

Experimental Protocols

The following section details a representative synthetic methodology for creating a library of this compound derivatives with potential as PDK1 inhibitors, as described in the literature.[10]

General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines

This synthesis involves a multi-step process starting from indole derivatives.

Step 1: N-Methylation of Indole

-

Reagents and Conditions: To a solution of the starting indole in toluene, potassium tert-butoxide (t-BuOK) and tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) are added. The mixture is stirred at room temperature for a period of 1 to 24 hours. Subsequently, methyl iodide (CH₃I) is added, and the reaction continues for 1 to 2 hours at room temperature.[10]

Step 2: Synthesis of Indole-3-glyoxylyl chloride

-

Reagents and Conditions: The N-methylated indole is dissolved in diethyl ether and cooled to 0°C. Oxalyl chloride is added, and the reaction is stirred for 3 hours at 0°C, followed by an additional hour at room temperature.[10]

Step 3: Friedel-Crafts Acylation

-

Reagents and Conditions: The resulting glyoxylyl chloride is reacted with another indole derivative in the presence of aluminum chloride (AlCl₃) in a solvent mixture of DCM/heptane (2:1). The reaction proceeds at room temperature for 2 hours.[10]

Step 4: Cyclization to form the this compound core

-

Reagents and Conditions: The product from the previous step is reacted with aminoguanidine bicarbonate in n-butanol. The mixture is heated to reflux for 3 hours to yield the final 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives.[10]

Caption: General synthetic workflow for this compound derivatives.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound 97 1120-99-6 [sigmaaldrich.com]

- 3. georganics.sk [georganics.sk]

- 4. echemi.com [echemi.com]

- 5. This compound (CAS 1120-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-amino-1,2,4-triazine derivatives as a promising class of kinase inhibitors. The document focuses on their mechanism of action, synthesis, and pre-clinical evaluation, with a significant emphasis on their activity against Pyruvate Dehydrogenase Kinase (PDK), a key regulator of cancer cell metabolism. This guide also explores the activity of this scaffold against other kinase targets, offering a broader perspective on its therapeutic potential.

Introduction to this compound Derivatives in Kinase Inhibition

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The unique chemical architecture of the this compound core allows for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A particularly successful strategy in the development of these inhibitors has been the use of a molecular hybridization approach, where the this compound core is combined with other pharmacologically active moieties, such as indole and azaindole fragments.[1][2] This has led to the discovery of highly potent and selective inhibitors, most notably against PDK1.

Targeting the Pyruvate Dehydrogenase Kinase (PDK) Pathway

Pyruvate Dehydrogenase Kinases (PDKs) are a family of serine/threonine kinases that act as key regulators of cellular metabolism.[1][3] They function by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells. By inhibiting PDK, this compound derivatives can reactivate PDC, promoting oxidative phosphorylation and inducing metabolic stress and apoptosis in cancer cells.[1]

PDK/PDH Signaling Pathway

The following diagram illustrates the central role of PDK in regulating cellular metabolism and how its inhibition by this compound derivatives can impact cancer cells.

References

- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational and molecular modeling studies of 3-Amino-1,2,4-triazine

An In-depth Technical Guide to the Computational and Molecular Modeling of 3-Amino-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the computational and molecular modeling studies performed on this scaffold. It details the theoretical and experimental approaches used to elucidate its structural, spectroscopic, and electronic properties. Furthermore, this document explores its interactions with biological targets through molecular docking simulations, highlighting its promise as a basis for novel therapeutic agents. All quantitative data is presented in structured tables for comparative analysis, and key experimental and computational protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate molecular structures, computational workflows, and biological signaling pathways.

Introduction

The 1,2,4-triazine ring system is a prominent scaffold in the design of biologically active molecules. The introduction of an amino group at the 3-position significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, making this compound a valuable building block in drug discovery.[1][2] Computational and molecular modeling techniques have become indispensable tools for understanding the physicochemical properties of such molecules and for predicting their behavior in biological systems. This guide synthesizes the findings from various studies to provide a detailed technical resource on the computational analysis of this compound.

Molecular Structure and Spectroscopic Analysis

The structural and spectroscopic characteristics of this compound have been investigated through both experimental techniques and theoretical calculations. The crystal structure has been determined, providing precise bond lengths and angles.[3][4] These experimental findings are complemented by computational geometry optimization, most commonly performed using Density Functional Theory (DFT).

Geometrical Parameters

DFT calculations, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have been shown to provide optimized geometrical parameters that are in good agreement with experimental X-ray diffraction data.[5][6]

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) (Calculated) | Bond Angle (°) (Calculated) |

| C3-N4 | 1.375 | N2-C3-N4 |

| N4-N5 | 1.389 | C3-N4-N5 |

| N5-C6 | - | N4-N5-C6 |

| C6-C1 | - | N5-C6-C1 |

| C1-N2 | 1.375 | C6-C1-N2 |

| N2-C3 | - | C1-N2-C3 |

| C3-N(amino) | - | N2-C3-N(amino) |

Note: Specific values for all parameters were not available in the provided search results. The table structure is representative.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequencies calculated using DFT methods, after scaling, show good correlation with experimental FT-IR and Raman spectra.[6][7] These studies allow for the assignment of vibrational modes to specific functional groups and motions within the molecule. The NIST Chemistry WebBook provides access to the experimental IR spectrum of this compound.[8]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch (amino) | - | - |

| C-H stretch | - | - |

| C=N stretch | - | - |

| Ring vibrations | - | - |

| N-H bend (amino) | - | - |

Note: Specific frequency values were not consistently available across the search results to populate this table fully.

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts have been both experimentally determined and calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7][9][10][11] Theoretical calculations aid in the precise assignment of signals to the different protons and carbons in the molecule.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| H (Amino) | - | - | - | - |

| H5 | - | - | - | - |

| H6 | - | - | - | - |

| C3 | - | - | - | - |

| C5 | - | - | - | - |

| C6 | - | - | - | - |

Quantum Chemical Calculations

Quantum chemical calculations, primarily using DFT, provide deep insights into the electronic structure and reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability.[12][13][14] For a derivative, N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high stability.[12]

Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters for a this compound Derivative

| Parameter | Value |

| HOMO Energy (EHOMO) | -6.2967 eV |

| LUMO Energy (ELUMO) | -1.8096 eV |

| Energy Gap (ΔE) | 4.4871 eV |

| Chemical Hardness (η) | 2.2435 eV |

Data for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine from reference[12].

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.[15][16] The red regions on the MEP surface indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive potential and are prone to nucleophilic attack. For 3-Amino-1,2,4-triazole, the most negative regions are located around the nitrogen atoms of the triazole ring, indicating these as the primary sites for metal ion coordination.[15]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mode of ligands to their protein targets. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in diseases like cancer and schizophrenia.

This compound Derivatives as PDK1 Inhibitors

A library of this compound derivatives has been designed and synthesized as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a target in pancreatic cancer.[17][18] Molecular modeling studies have shown that these ligands can be effectively placed within the ATP-binding site of PDK1.[17][18]

This compound Derivatives as h-DAAO Inhibitors

Derivatives of 1,2,4-triazine have been studied as inhibitors of human D-amino acid oxidase (h-DAAO), a therapeutic target for schizophrenia.[19][20] Molecular docking and dynamics simulations identified key interactions with residues such as Gly313, Arg283, Tyr224, and Tyr228.[19][20] The triazine core was found to form important hydrogen bonds within the active site.[19][20]

This compound Derivatives as mTOR Inhibitors

1,2,4-triazine derivatives have also been designed as potential inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cell growth and cancer.[21] Docking studies revealed that these compounds can bind to the mTOR active site through hydrogen bonding and pi-stacking interactions.[21]

Table 5: Summary of Molecular Docking Studies on this compound Derivatives

| Target Protein | PDB ID | Key Interacting Residues | Docking Score (Example) | Reference |

| PDK1 | - | - | - | [17][18] |

| h-DAAO | 3W4K | Gly313, Arg283, Tyr224, Tyr228 | - | [19][20][22] |

| mTOR | - | - | - | [21] |

| Pf-DHFR-TS | 1J3I, 1J3K | Arg122, Ser120 | -32.76 to -123.81 kcal/mol (CDOCKER) | [23] |

Note: Specific docking scores and PDB IDs were not available for all studies in the provided search results.

Methodologies

Computational Chemistry Protocols

-

Software: Gaussian 09W, SYBYL-X 2.0, AutoDockTools.[6][22][24]

-

DFT Calculations: Geometry optimization and frequency calculations are typically performed using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-311+G(d,p).[7][12][25] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).[5]

-

NMR Calculations: Chemical shifts are calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory.[7]

-

Molecular Docking: The protein structure is typically prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand is prepared by optimizing its geometry and assigning charges. Docking is then performed using software like AutoDock, and the results are analyzed based on binding energy and interactions.[23][24][26]

Synthesis Protocols

A general method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of substituted hydrazinecarboximidamide derivatives.[27] For derivatives, a common synthetic procedure involves the reaction of a diketone with aminoguanidine bicarbonate in a suitable solvent like n-butanol under reflux.[18]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties | Bentham Science [eurekaselect.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of this compound [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational, DFT, thermal and dielectric studies on 3-nitrophenol-1,3,5-triazine-2,4,6-triamine (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. tdx.cat [tdx.cat]

- 10. This compound(1120-99-6) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. irjweb.com [irjweb.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00094H [pubs.rsc.org]

- 21. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. media.malariaworld.org [media.malariaworld.org]

- 24. Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 26. Molecular Docking and DFT Study of Synthesized Oxazine Derivatives [ejchem.journals.ekb.eg]

- 27. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro and In Vivo Experimental Design: 3-Amino-1,2,4-triazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-1,2,4-triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical chemistry due to their diverse biological activities.[1] Recent studies have highlighted their potential as potent and selective inhibitors of key enzymes in metabolic pathways, particularly Pyruvate Dehydrogenase Kinase (PDK), which is crucial in cancer cell metabolism.[1][2] The aberrant metabolic state of cancer cells, often referred to as the "Warburg effect," relies on the upregulation of glycolysis. PDKs play a pivotal role in this process by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), thereby shunting pyruvate away from mitochondrial oxidative phosphorylation.[3][4] By inhibiting PDKs, this compound compounds can reactivate PDC, restore mitochondrial respiration, and selectively induce apoptosis in cancer cells, making them a promising therapeutic strategy.[5]

This document provides detailed application notes and protocols for the in vitro and in vivo experimental design and evaluation of this compound compounds, with a focus on their application as anticancer agents targeting PDK1.

Section 1: In Vitro Experimental Design

Target Identification and Pathway Analysis

The primary molecular target for many anticancer this compound compounds is Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][6] Inhibition of PDK1 prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) complex. This restores the conversion of pyruvate to acetyl-CoA, promoting flux through the TCA cycle and oxidative phosphorylation. In cancer cells, this metabolic shift increases the production of reactive oxygen species (ROS) and can trigger apoptosis.[3]

Protocol: Enzyme Inhibition Assay (PDK1)

This protocol is adapted from methods used to assess the inhibitory activity of compounds against PDK isoforms.[1] The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound compounds against PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

ADP-Glo™ Kinase Assay kit (Promega)

-

PDK substrate (e.g., a peptide corresponding to the PDH E1α subunit)

-

Test compounds and reference inhibitors (e.g., Dichloroacetate (DCA))

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer. The final DMSO concentration should be <1%.

-

Add 2.5 µL of test compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the PDK1 enzyme and PDK substrate to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near its Km for PDK1.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

-

Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Objective: To determine the IC50 of this compound compounds in cancer cell lines.

Materials:

-

Human pancreatic cancer cell lines (e.g., KRAS-mutant PSN-1, KRAS-wild-type BxPC-3).[9][10]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compounds and reference drug (e.g., Gemcitabine).

-

MTT solution (5 mg/mL in PBS).[7]

-

Solubilization solution (e.g., 0.1 M HCl in absolute isopropanol or acidified SDS).[7][8]

-

96-well cell culture plates.

Procedure (2D Culture):

-

Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of medium.[1]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for 72 hours.[9][10]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][11]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Note on 3D Spheroid Cultures: For a more physiologically relevant model, cytotoxicity can be assessed in 3D spheroids.[2] Spheroids are generated by seeding cells in ultra-low attachment plates. After treatment, viability is often measured using an acid phosphatase (APH) assay, which is better suited for 3D structures.[2]

In Vitro Experimental Workflow

A logical workflow is essential for the efficient screening and characterization of novel compounds. The process typically moves from broad, high-throughput screens to more detailed mechanistic studies for promising candidates.

In Vitro Data Summary

Quantitative data should be summarized for clear comparison.

Table 1: In Vitro PDK1 Enzyme Inhibition Data for Representative this compound Derivatives.[1]

| Compound | PDK1 IC50 (µM) |

|---|---|

| 5i | 0.01 |

| 5k | 0.01 |

| 5l | 0.01 |

| 5w | 0.01 |

| 6h | 0.01 |

| 6j | 0.01 |

| 6s | 0.01 |

| DAP (Ref.) | 1.8 |

| DCA (Ref.) | > 100 |

Data extracted from a study on selective PDK1 inhibitors.[1]

Table 2: In Vitro Cytotoxicity Data (72h, MTT Assay) for Representative Compounds.[9][10]

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | PSN-1 (KRAS-mutant) | 1.1 |

| BxPC-3 (KRAS-wt) | 4.8 | |

| 4g | PSN-1 (KRAS-mutant) | 1.4 |

| BxPC-3 (KRAS-wt) | 6.5 | |

| 5b | PSN-1 (KRAS-mutant) | 1.2 |

| BxPC-3 (KRAS-wt) | 5.2 | |

| 5j | PSN-1 (KRAS-mutant) | 1.3 |

| BxPC-3 (KRAS-wt) | 5.9 | |

| Gemcitabine (Ref.) | PSN-1 (KRAS-mutant) | 0.03 |

| BxPC-3 (KRAS-wt) | 0.01 |

Data extracted from a study on novel this compound PDK inhibitors.[9][10]

Section 2: In Vivo Experimental Design

Animal Model Selection

For anticancer studies, immunocompromised mouse models bearing human tumor xenografts are standard. Orthotopic models, where tumor cells are implanted in the corresponding organ (e.g., the pancreas), are often preferred over subcutaneous models as they better recapitulate tumor growth and metastasis.[13][14]

Recommended Model: Orthotopic or subcutaneous xenograft model using human pancreatic cancer cells (e.g., AsPC-1, PANC-1) in immunodeficient mice (e.g., NOD/SCID or Balb/c nu/nu).[13][15]

Protocol: Antitumor Efficacy Study

Objective: To evaluate the antitumor efficacy of a lead this compound compound in a pancreatic cancer xenograft model.

Materials:

-

6-8 week old immunodeficient mice.

-

Human pancreatic cancer cells (e.g., PANC-1, 2x10⁶ cells per mouse).[15]

-

Matrigel (optional, to aid tumor establishment).

-

Lead compound, vehicle control, and positive control (e.g., Gemcitabine).

-

Calipers for tumor measurement.

-

Anesthesia and surgical equipment for orthotopic implantation.

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week.

-

Tumor Implantation:

-

Subcutaneous: Resuspend cancer cells in PBS or medium (optionally mixed 1:1 with Matrigel). Inject subcutaneously into the dorsal flank of each mouse.[14]

-

Orthotopic: Anesthetize the mouse, make a small incision in the abdomen to expose the pancreas, and inject the cell suspension directly into the pancreas. Suture the incision.[13]

-

-

Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, Test Compound, Positive Control), typically with 8-10 mice per group.

-

Dosing: Administer the compound and controls via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) according to a predetermined schedule (e.g., daily for 21 days).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2.[14]

-

Record body weight at each measurement as an indicator of toxicity.

-

Observe animals for any clinical signs of distress.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.

-

Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot to confirm target engagement). Compare tumor growth inhibition (TGI) between groups.

Protocol: Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[16]

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of a lead compound in rodents.

Materials:

-

Healthy mice (e.g., C57BL/6) or rats (e.g., Wistar).[17]

-

Lead compound formulated for intravenous (IV) and oral (PO) administration.

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Divide animals into groups for IV and PO administration (n=3-4 per time point).

-

Administer a single dose of the compound (e.g., 1-5 mg/kg for IV, 10-50 mg/kg for PO).[17]

-

Collect blood samples (approx. 25-50 µL) at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a method like submandibular or saphenous vein bleeding.[18][19]

-

Process blood to obtain plasma by centrifugation.

-

Extract the drug from plasma samples and analyze concentrations using a validated LC-MS/MS method.

-

Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Bioavailability (%F) can be calculated by comparing the dose-normalized AUC from PO and IV routes.

Protocol: Acute Toxicity Assessment

An acute toxicity study provides information on the potential health hazards of a substance after a single exposure.[20] The "up-and-down" or fixed-dose procedure is often used to estimate the LD50 (median lethal dose) while minimizing animal use.[21]

Objective: To determine the acute oral LD50 of a lead compound.

Procedure (Limit Test):

-

The limit test is a starting point when the substance is expected to have low toxicity.[22]

-

Use a group of 5-10 rats or mice, typically fasted overnight.[21][22]

-

Administer a single high dose of the compound (e.g., 2000 or 5000 mg/kg) via oral gavage.[23]

-

Observe animals closely for the first several hours and then daily for 14 days for signs of toxicity and mortality.[24]

-

Record all clinical signs, body weight changes, and any deaths.

-

If no mortality occurs, the LD50 is considered to be greater than the limit dose tested, and further testing at higher doses may not be necessary.[22] If mortality is observed, further testing with graduated doses is required to determine the LD50.

-

At the end of the study, perform a gross necropsy on all animals.

In Vivo Experimental Workflow and Data

Table 3: Acute Toxicity Data for the Related Triazine Herbicide, Atrazine.

| Compound | Animal Model | Route | LD50 (mg/kg) |

|---|---|---|---|

| Atrazine | Rat | Oral | 3090 |

| Mouse | Oral | 1750 | |

| Rabbit | Oral | 750 | |

| Rabbit | Dermal | 7500 |

Note: This data is for a related triazine compound and serves as a general reference. The toxicity of novel this compound derivatives must be determined empirically.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]

- 6. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural Manipulations of Marine Natural Products Inspire a New Library of this compound PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Pk/bio-distribution | MuriGenics [murigenics.com]

- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. uoanbar.edu.iq [uoanbar.edu.iq]

- 21. enamine.net [enamine.net]

- 22. fda.gov [fda.gov]

- 23. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dtsc.ca.gov [dtsc.ca.gov]

Application Notes: High-Throughput Screening of 3-Amino-1,2,4-triazine Libraries

Introduction

The 3-amino-1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potent antitumor properties.[3] High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries, like those based on the this compound core, to identify "hit" compounds that modulate a specific biological target or pathway.[4][5] These hits provide the starting point for further optimization in the drug discovery pipeline.[4]

This document provides detailed protocols and application notes for conducting HTS campaigns with this compound libraries, focusing on their application as kinase inhibitors in oncology.

Application Focus: Targeting Cancer Metabolism and Signaling

This compound derivatives have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Two key areas of application include the inhibition of Pyruvate Dehydrogenase Kinase (PDK) and Phosphatidylinositol 3-Kinase (PI3K).

-

PDK Inhibition: Pyruvate Dehydrogenase Kinases (PDKs) are critical enzymes in cancer cell metabolism.[6][7] They contribute to the "Warburg effect," a metabolic shift where cancer cells favor glycolysis even in the presence of oxygen.[1] Inhibiting PDKs can reverse this metabolic rewiring, impairing cancer cell survival and proliferation.[1][7] Libraries of this compound derivatives have been successfully screened to identify potent and selective PDK1 inhibitors with efficacy in aggressive pancreatic ductal adenocarcinoma models.[6][7]

-

PI3K Inhibition: The PI3K pathway is a central signaling cascade that controls cell growth, survival, and proliferation.[8] Dysregulation of this pathway is a common feature in many cancers. Specific this compound derivatives have been identified as potent and isoform-selective inhibitors of PI3Kβ, demonstrating strong inhibition of cancer cell growth in PTEN-deficient cell lines.[8]

Signaling and Metabolic Pathways

// Invisible edges for positioning edge [style=invis]; PDH -> AcetylCoA; PDH_inactive -> AcetylCoA; }

Caption: PDK1 metabolic pathway and the inhibitory action of 3-Amino-1,2,4-triazines.

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation", dir="none"]; PI3K -> PIP3 [lhead=PIP2, style=invis, minlen=0]; edge [arrowhead="normal", style=solid, color="#5F6368"]; {rank=same; PI3K; PIP2; PIP3;} PIP3 -> PDK1; PDK1 -> Akt; Akt -> Downstream;

// Inhibition arrow edge [arrowhead="tee", color="#EA4335", penwidth=2]; Triazine -> PI3K; }

Caption: Simplified PI3K/Akt signaling pathway inhibited by 3-Amino-1,2,4-triazines.

High-Throughput Screening Workflow

The HTS process is a systematic approach to identify active compounds, or "hits," from a large library.[4] It involves several key stages, from initial assay development to hit confirmation and validation.

// Nodes AssayDev [label="1. Assay Development\n& Miniaturization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PilotScreen [label="2. Pilot Screen\n(Z' > 0.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryHTS [label="3. Primary HTS\n(Single Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; HitSelection [label="4. Hit Identification\n(e.g., >3 SD from mean)", fillcolor="#FBBC05", fontcolor="#202124"]; Confirmation [label="5. Hit Confirmation\n& Dose-Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Orthogonal [label="6. Orthogonal/Secondary\nAssays", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="7. Hit-to-Lead & SAR", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges AssayDev -> PilotScreen; PilotScreen -> PrimaryHTS; PrimaryHTS -> HitSelection; HitSelection -> Confirmation; Confirmation -> Orthogonal; Orthogonal -> SAR; }

Caption: General workflow for a High-Throughput Screening (HTS) campaign.

Quantitative Data Summary

The following table presents illustrative IC₅₀ data for a hypothetical library of this compound derivatives targeting PDK1, based on published findings.[6] This data demonstrates the potency and selectivity that can be achieved with this scaffold.

| Compound ID | PDK1 Inhibition IC₅₀ (nM) | PSN-1 Cell Viability IC₅₀ (µM) (KRAS mutant) | BxPC-3 Cell Viability IC₅₀ (µM) (KRAS wild-type) |

| ATZ-001 | 15 | 0.8 | 5.2 |

| ATZ-002 | 250 | 12.5 | 25.1 |

| ATZ-003 | 8 | 0.5 | 3.8 |

| ATZ-004 | 52 | 2.1 | 10.4 |

| DCA (Ref.) | >10,000 | >100 | >100 |

Data is representative. DCA (Dichloroacetic acid) is a known reference PDK inhibitor.[6][7]

Experimental Protocols

Protocol 1: General High-Throughput Primary Screen

This protocol outlines a general workflow for a primary HTS campaign using a 384-well plate format.

1. Materials and Reagents:

- This compound compound library (e.g., 10 mM in DMSO).

- 384-well assay plates (color and type dependent on assay readout, e.g., white for luminescence).[4]

- Automated liquid handling systems (e.g., acoustic dispenser, multi-channel pipette).[5]

- Plate reader compatible with the chosen detection method (e.g., luminescence, fluorescence).[4]

- Assay-specific reagents (enzyme, substrate, cells, detection reagents).

- Positive and negative controls.

2. Compound Plate Preparation: a. Thaw the compound library stock plates. b. Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library into the corresponding wells of the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM). c. Dispense the positive control (e.g., a known inhibitor) and negative control (e.g., DMSO vehicle) into designated columns on each plate.

3. Assay Execution (Example: Biochemical Assay): a. Add assay buffer to all wells. b. Dispense the target enzyme solution (e.g., PDK1) to all wells except for the negative control wells. c. Incubate for a pre-determined time at room temperature (e.g., 15 minutes) to allow for compound-enzyme interaction. d. Initiate the reaction by adding the substrate solution to all wells. e. Incubate for the required reaction time (e.g., 60 minutes) at the optimal temperature. f. Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent for kinase assays). g. Incubate as required by the detection reagent manufacturer.

4. Data Acquisition and Analysis: a. Read the plates using a compatible plate reader. b. Calculate the Z'-factor for each plate using the positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.[9] c. Normalize the data for each plate (e.g., setting the mean of the negative controls to 100% activity and positive controls to 0% activity). d. Identify primary "hits" as compounds that produce a signal beyond a set threshold (e.g., greater than 3 standard deviations from the mean of the sample wells).[9]

Protocol 2: Biochemical Kinase Assay for PDK1 Inhibition (ADP-Glo™)

This protocol is adapted for screening this compound compounds against PDK1 using a luminescence-based assay that measures ADP production.[1]

1. Materials and Reagents:

- ADP-Glo™ Kinase Assay Kit (Promega).

- Recombinant human PDK1 enzyme.

- PDK1 substrate peptide.

- Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).

- ATP at a concentration near the Kₘ for PDK1.

- Test compounds and controls in DMSO.

2. Procedure (384-well format): a. Prepare the kinase reaction mix: In Kinase Buffer, combine PDK1 enzyme and substrate peptide. b. Dispense 2.5 µL of the test compound (or DMSO control) into each well. c. Add 5 µL of the kinase reaction mix to each well. d. To initiate the reaction, add 2.5 µL of the ATP solution to each well. e. Shake the plate gently and incubate at 30°C for 60 minutes. f. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. g. Incubate at room temperature for 40 minutes to deplete the remaining ATP. h. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. i. Incubate at room temperature for 30-60 minutes. j. Measure luminescence using a plate reader.

3. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. b. Calculate the percentage of inhibition for each compound relative to the DMSO controls. c. For hit confirmation, perform a dose-response curve and calculate the IC₅₀ value.

Protocol 3: Cell-Based 3D Spheroid Viability Assay

This protocol assesses the cytotoxic effect of hit compounds on cancer cells grown in a 3D spheroid model, which more closely mimics an in vivo tumor environment.[1]

1. Materials and Reagents:

- Pancreatic cancer cell line (e.g., PSN-1).

- Ultra-low attachment 96-well round-bottom plates.

- Cell culture medium (e.g., RPMI-1640 with 10% FBS).

- CellTiter-Glo® 3D Cell Viability Assay (Promega).

- Test compounds and controls in DMSO.

2. Spheroid Formation: a. Seed cells (e.g., 2,000 cells/well) in 100 µL of media into the ultra-low attachment plates. b. Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. c. Incubate for 3-4 days to allow for spheroid formation.

3. Compound Treatment: a. Prepare serial dilutions of the hit compounds in cell culture medium. b. Carefully remove 50 µL of medium from each well and replace it with 50 µL of the medium containing the test compound at 2x the final concentration. c. Incubate the spheroids with the compounds for 72 hours.

4. Viability Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D Reagent directly to each well. c. Mix vigorously on a plate shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence with a plate reader.

5. Data Analysis: a. The luminescent signal is proportional to the amount of ATP, indicating the number of viable cells. b. Normalize the data to the DMSO-treated control wells. c. Plot the dose-response curve and determine the IC₅₀ value for each compound.

References

- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes and Protocols: Synthesis of Radiolabeled 3-Amino-1,2,4-triazine for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1,2,4-triazine scaffold is a key pharmacophore in the development of novel therapeutics, notably as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2][3] PDK1 is a critical enzyme in cancer metabolism, and its inhibition can shift cancer cells from glycolysis to oxidative phosphorylation, leading to reduced proliferation and apoptosis.[1][3] The ability to non-invasively image the distribution and target engagement of this compound-based inhibitors using Positron Emission Tomography (PET) would be invaluable for drug development and patient stratification. This document provides detailed protocols for the synthesis of radiolabeled this compound derivatives with Fluorine-18 and Carbon-11 for use in preclinical imaging studies.

Rationale for Radiolabeling

Developing a radiolabeled version of a this compound derivative allows for the in vivo assessment of its pharmacokinetic and pharmacodynamic properties. Specifically, PET imaging with such a tracer can help:

-

Determine the biodistribution and tumor uptake of the drug candidate.

-

Verify target engagement by measuring the displacement of the radiotracer with a non-radiolabeled drug.

-

Assess the response to therapy by monitoring changes in tracer uptake.

Given the role of this compound derivatives as PDK1 inhibitors, a potential signaling pathway of interest is the Pyruvate Dehydrogenase (PDH) complex regulation.

Figure 1: PDK1 Signaling Pathway.

Synthesis of Precursors for Radiolabeling

The direct radiolabeling of the parent this compound is challenging. Therefore, the synthesis of a suitable precursor is required. Below are proposed synthetic routes for a nitro-substituted precursor for [¹⁸F]fluorination and a desmethyl precursor for [¹¹C]methylation.

Synthesis of 6-nitro-3-amino-1,2,4-triazine (Precursor for [¹⁸F]Labeling)

A potential route to a nitro-substituted precursor involves the cyclocondensation of a nitro-substituted 1,2-dicarbonyl compound with aminoguanidine.

Figure 2: Synthesis of a nitro precursor for [¹⁸F]labeling.

Synthesis of N-desmethyl-3-amino-1,2,4-triazine derivative (Precursor for [¹¹C]Labeling)

For [¹¹C]methylation, a precursor with a free amino group is required. This can be synthesized and then methylated in the radiolabeling step.

Experimental Protocols

Protocol 1: [¹⁸F]Radiolabeling via Nucleophilic Aromatic Substitution

This protocol describes the radiolabeling of a nitro-substituted this compound precursor with [¹⁸F]fluoride.

Materials:

-

6-nitro-3-amino-1,2,4-triazine precursor

-

[¹⁸F]Fluoride in [¹⁸O]water

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Water for injection

-

C18 Sep-Pak cartridges

-

Semi-preparative HPLC system

Procedure:

-

Azeotropic Drying of [¹⁸F]Fluoride:

-

Trap aqueous [¹⁸F]fluoride on a QMA cartridge.

-

Elute with a solution of K₂CO₃ and K222 in ACN/water.

-

Evaporate the solvent to dryness under a stream of nitrogen at 110°C.

-

Add anhydrous ACN and repeat the evaporation (x2).

-

-

Radiolabeling Reaction:

-

Dissolve the 6-nitro-3-amino-1,2,4-triazine precursor (3-5 mg) in anhydrous DMSO (0.5 mL).

-

Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex.

-

Heat the reaction mixture at 120-150°C for 15-20 minutes.

-

-

Purification:

-

Cool the reaction mixture and dilute with water.

-

Load the mixture onto a C18 Sep-Pak cartridge.

-

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.

-

Elute the product with ACN.

-

Purify the product using a semi-preparative HPLC system.

-

-

Formulation:

-

Collect the HPLC fraction containing the product.

-

Remove the solvent under reduced pressure.

-

Formulate the final product in a suitable vehicle for injection (e.g., saline with ethanol).

-

References

- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Side reactions and byproduct formation in triazine synthesis

Welcome to the technical support center for triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclotrimerization of nitriles is resulting in a low yield of the desired 1,3,5-triazine. What are the potential causes and how can I improve it?

A: Low yields in the cyclotrimerization of nitriles are a common issue, often stemming from the harsh reaction conditions typically required.[1] Several factors can contribute to this:

-

Incomplete Conversion: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes and increase yields significantly.[1][2]

-

Steric Hindrance: Ortho-substituted aromatic nitriles can give very low yields due to steric hindrance, which impedes the cyclization process.[1]

-

Catalyst Inefficiency: The choice of catalyst is crucial. While strong acids are traditionally used, they can lead to degradation. Lewis acids, such as yttrium salts or silica gel-supported catalysts, can enable milder reaction conditions.[1]

-

Side Reactions:

-

Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile starting material to the corresponding amide or carboxylic acid, or hydrolysis of the triazine ring itself to form cyanuric acid.[3][4]

-

Nucleophilic Substitution: If using solvents like piperidine or morpholine, they can react with substituted benzonitriles, leading to unwanted nucleophilic aromatic substitution byproducts.[1]

-

Troubleshooting Workflow for Low Yields

Below is a logical workflow to diagnose potential issues with your nitrile cyclotrimerization reaction.

Caption: Troubleshooting workflow for low-yield triazine synthesis.

Quantitative Data Summary: Comparison of Synthesis Methods

| Synthesis Method | Catalyst/Conditions | Typical Yields | Common Byproducts/Issues | Reference |

| Conventional Heating | Strong Acids (e.g., Triflic Acid) | Moderate | Harsh conditions, degradation of starting materials. | [5] |

| Microwave-Assisted | Yttrium salts, Solvent-free | Good to Excellent (up to 88%) | Reduced reaction times, cleaner reactions. | [1][2] |

| Sonochemical | Phase-transfer catalyst (TBAB) | High (>75%) | Very short reaction times (minutes), can use aqueous media. | [2] |

| Lewis Acid Catalysis | Silica gel-supported Lewis acids | Good | Milder conditions, environmentally benign. | [1] |

Q2: I am trying to synthesize a di-substituted triazine from cyanuric chloride, but I'm getting a mixture of mono-, di-, and tri-substituted products. How can I improve selectivity?

A: The key to controlling the substitution of cyanuric chloride is precise temperature management. The three chlorine atoms on the triazine ring have different reactivities based on the reaction temperature. This is because each substitution of a chlorine atom with an electron-donating nucleophile deactivates the remaining chlorine atoms towards further substitution.[6][7]

-

1st Substitution: Occurs at low temperatures, typically 0-5 °C .

-

2nd Substitution: Requires moderately higher temperatures, usually around room temperature (20-25 °C) .

-

3rd Substitution: Needs elevated temperatures, often at the reflux temperature of the solvent (>65 °C).[1]

By carefully controlling the temperature at each stage and the stoichiometry of the nucleophile, you can selectively isolate the desired product.

Logical Diagram: Temperature-Dependent Substitution of Cyanuric Chloride

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

Q3: During the synthesis of melamine, I observe the formation of an insoluble white precipitate that is not my desired product. What could this be?

A: When synthesizing or heating melamine, especially at high temperatures (above 350 °C), it can undergo self-condensation reactions to form polycyclic structures.[8][9] The most common byproducts are:

-

Melam: A dimer of melamine.

-

Melem: A trimer of melamine, which can form a more extended graphitic carbon nitride structure.[9]

-

Melon: A polymer formed from further condensation.

These compounds are generally less soluble than melamine and can precipitate out of the reaction mixture. Another potential byproduct, especially if moisture is present, is cyanuric acid , formed via hydrolysis of the amino groups.[10]

Reaction Pathway: Melamine Condensation

Caption: High-temperature condensation pathway of melamine.

To avoid these byproducts, it is critical to maintain precise temperature control and perform the synthesis under anhydrous conditions. If these byproducts form, they can be difficult to remove due to their low solubility.

Key Experimental Protocols

Protocol 1: General Procedure for Stepwise Substitution of Cyanuric Chloride

This protocol outlines the synthesis of a disubstituted triazine derivative.

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel is charged with cyanuric chloride (1.0 eq.) and dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetone). The flask is cooled to 0 °C in an ice bath.[11]

-

First Substitution (0-5 °C): The first nucleophile (1.0 eq.), dissolved in the same solvent, is added dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. An acid scavenger (e.g., triethylamine, Na₂CO₃) is often required to neutralize the HCl byproduct. The mixture is stirred for 1-2 hours at this temperature.[6][11]

-

Second Substitution (Room Temperature): After the first substitution is complete (confirmable by TLC), the second nucleophile (1.0 eq.) is added to the reaction mixture. The ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours or until completion.

-

Workup: The reaction mixture is filtered to remove any precipitated salts. The filtrate is concentrated under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography to separate the desired disubstituted product from any mono- or tri-substituted byproducts.[12]

Byproduct Analysis and Purification

Identifying and removing byproducts is critical for obtaining a pure triazine derivative.

Common Analytical Techniques:

-

NMR Spectroscopy (¹H, ¹³C): Provides structural information to identify the desired product and any major byproducts.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts. Techniques like LC-Q-ToF-MS/MS are powerful for identifying unknown transformation products.[13]

-

FTIR Spectroscopy: Useful for identifying functional groups and can be used for quantitative analysis of triazine concentrations in solution.[14]

-

High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the product and for separating components of a mixture. It can be scaled up to semi-preparative HPLC for purification.[12]

Purification Strategies:

| Problem | Recommended Purification Method | Details |

| Mixture of substitution products | Column Chromatography | Use a silica gel column with a gradient elution (e.g., hexane/ethyl acetate) to separate products based on polarity. |

| Insoluble polymeric byproducts | Filtration/Trituration | Filter the reaction mixture to remove insoluble materials like melem. Wash the desired product with a solvent in which it is soluble but the byproduct is not. |

| Closely related isomers/byproducts | Semi-preparative HPLC | For difficult separations where polarity differences are minimal, semi-preparative HPLC can be highly effective for isolating pure compounds.[12] |

| Acidic/Basic impurities | Liquid-Liquid Extraction | Use aqueous acid or base washes to remove corresponding basic or acidic impurities from the organic layer containing the product. |

References

- 1. soc.chim.it [soc.chim.it]

- 2. mdpi.com [mdpi.com]

- 3. Triazine - Wikipedia [en.wikipedia.org]

- 4. research.utwente.nl [research.utwente.nl]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. globalscitechocean.com [globalscitechocean.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Risks associated with melamine and related triazine contamination of food - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. Identification of disinfection by-products of selected triazines in drinking water by LC-Q-ToF-MS/MS and evaluation of their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Optimizing reaction conditions for 3-Amino-1,2,4-triazine functionalization